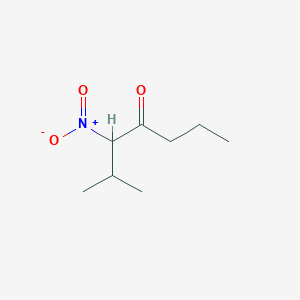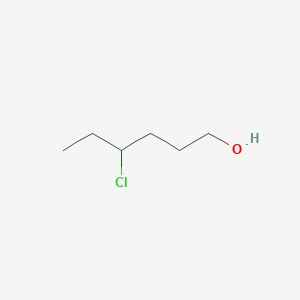
4-Chlorohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorohexan-1-ol is an organic compound with the molecular formula C6H13ClO It is a halogenated alcohol, specifically a chloroalcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorohexan-1-ol can be synthesized through several methods. One common approach involves the chlorination of hexanol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:
C6H13OH+SOCl2→C6H13Cl+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield hexanol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Hexanone, hexanal.
Reduction: Hexanol.
Substitution: Hexanol, other substituted hexanes.
Aplicaciones Científicas De Investigación
4-Chlorohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Chlorohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
1-Chlorohexane: Similar structure but lacks the hydroxyl group.
Hexanol: Similar structure but lacks the chlorine atom.
4-Bromohexan-1-ol: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 4-Chlorohexan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with compounds lacking either group.
Propiedades
IUPAC Name |
4-chlorohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIZFBMSGSCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510413 |
Source


|
| Record name | 4-Chlorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58705-86-5 |
Source


|
| Record name | 4-Chlorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
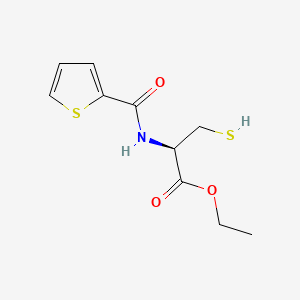


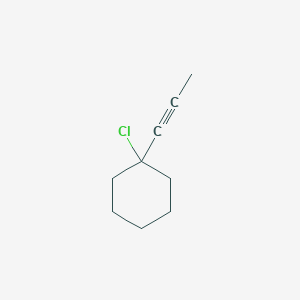
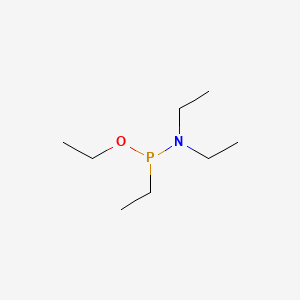
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
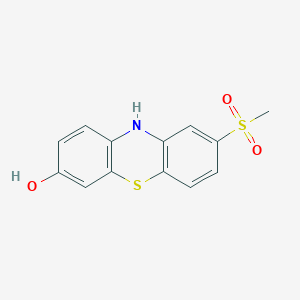

![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
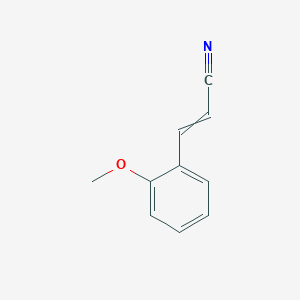
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
